molecular formula C13H23NO3 B11761813 tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B11761813
M. Wt: 241.33 g/mol
InChI Key: NPVVVNOXJIHQEI-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is known for its unique structure, which includes a tert-butyl ester group and a hydroxyl group attached to an octahydro-1H-cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Cyclopenta[b]pyridine Ring: The initial step involves the construction of the cyclopenta[b]pyridine ring system through a series of cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of esters, amides, or ethers.

Scientific Research Applications

tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.

    tert-Butyl 4a-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate: Contains an amino group at a different position on the ring system.

Uniqueness

tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where hydroxyl functionality is required.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-4-5-9-7-10(15)8-11(9)14/h9-11,15H,4-8H2,1-3H3

InChI Key

NPVVVNOXJIHQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CC(C2)O

Origin of Product

United States

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